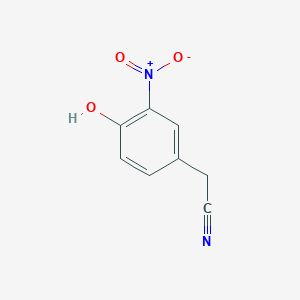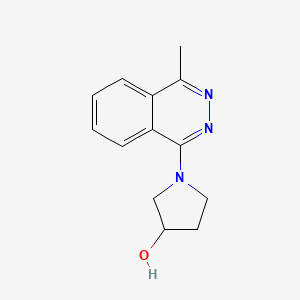![molecular formula C18H17FN4O2 B2720777 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2176202-28-9](/img/structure/B2720777.png)
2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds with structures similar to the query compound, particularly those incorporating azetidine and benzoxazole moieties, have been synthesized and evaluated for their antibacterial activities. These studies reveal that certain derivatives exhibit potent in vitro antibacterial activity against various Gram-positive and Gram-negative clinical isolates, comparable or superior to established antibiotics like clinafloxacin. The presence of a fluorine atom in these structures has been noted to enhance antibacterial potency, reduce acute toxicity, and diminish side effects such as phototoxicity and convulsion inductive ability (Asahina, Takei, Kimura, & Fukuda, 2008).
Anticancer and Antimicrobial Agents
Structural analogs featuring azetidinyl and fluorophenyl groups have been explored for their potential as anticancer and antimicrobial agents. The synthesis and evaluation of these derivatives highlight their promising activities against specific cancer cell lines and microbial strains, offering insights into the structural features that contribute to their efficacy. These studies underscore the therapeutic potential of such compounds, supported by detailed structure-activity relationship analyses and molecular docking studies to optimize their pharmacological profiles (Penthala, Yerramreddy, & Crooks, 2011).
Neurodegenerative Disease Research
Research into compounds with similar frameworks has extended into the domain of neurodegenerative diseases, with particular focus on the development of selective ligands for nicotinic acetylcholine receptors (nAChRs). These ligands, such as derivatives of azetidine and pyridine, demonstrate high affinity and specificity for nAChR subtypes implicated in cognitive function and neurodegeneration. The successful synthesis and in vivo evaluation of these compounds, including their use in positron emission tomography (PET) imaging, offer valuable tools for studying nAChR distribution and function in the brain, with implications for understanding and potentially treating conditions like Alzheimer's disease (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).
Propiedades
IUPAC Name |
2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-13-4-5-16-15(7-13)20-18(25-16)22-8-11(9-22)10-23-17(24)6-12-2-1-3-14(12)21-23/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGUNRLUSVQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC5=C(O4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
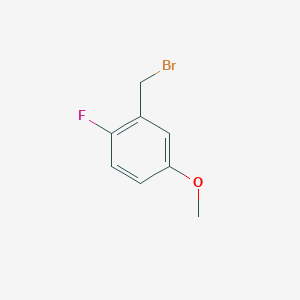
![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)
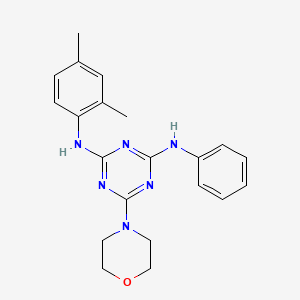
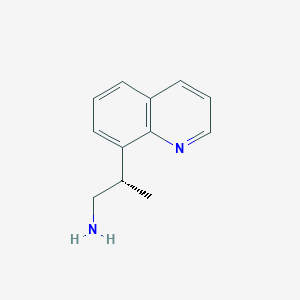
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2720701.png)
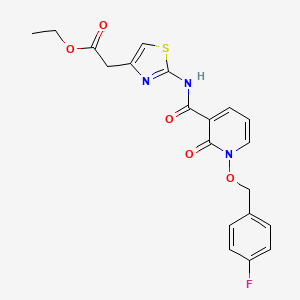
![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)
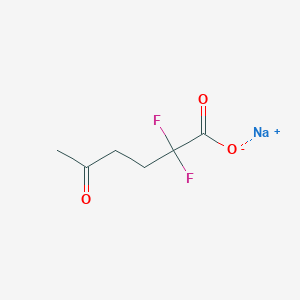

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)
![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)
